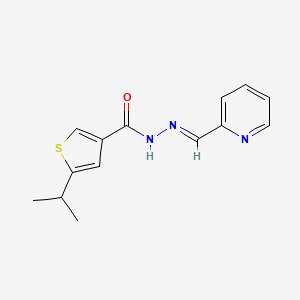

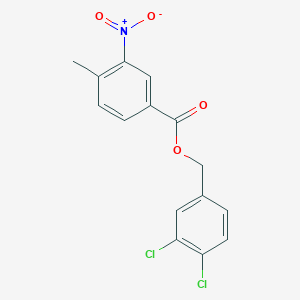

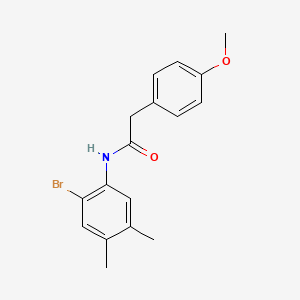

![molecular formula C20H24N2O2 B5869488 N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)

N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the compound “4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate” was produced in 85% of the reactions between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature .Applications De Recherche Scientifique

Pancreatic Toxicity Mechanism Investigation

N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide: has been studied for its effects on the pancreas, particularly its mechanism of pancreatic toxicity. Research indicates that this compound, as a delta-opioid agonist, can cause vacuolation in the β-cells of the rat pancreas, leading to insulin depletion and hyperglycemia . These effects are due to the specific inhibition of rat insulin2 mRNA transcription, affecting insulin synthesis and/or release .

Anti-nociceptive Activity in Rodent Models

The compound has shown potential in developing potent δ opioid receptor agonists with significant anti-nociceptive activity. This application is particularly relevant in pain management research, where the compound’s derivatives have been tested in rodent models to assess their effectiveness in reducing pain sensations .

Synthesis Methodology Enhancement

In the field of synthetic chemistry, N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide has contributed to the advancement of synthesis methods. The compound has been part of studies that focus on improving reaction times, simplifying procedures, and promoting eco-friendly processes through the use of ultrasonic irradiation as a green technology .

Diabetes Mellitus Type 2 Research

Given its impact on insulin levels, the compound is also relevant in diabetes research. It helps in understanding the progression of Type 2 diabetes mellitus, which is characterized by insulin resistance and the inability to regulate glucose production and utilization with normal insulin secretion .

Opioid Receptor Studies

The compound’s role as a delta-opioid agonist makes it valuable in opioid receptor studies. It aids in understanding the interaction between opioid receptors and various agonists, which is crucial for developing new medications for pain relief and addiction treatment .

Drug-Induced Pancreatic Disease Risk Assessment

In preclinical testing, the compound’s pancreatic toxicity has raised concerns about the risk of drug-induced pancreatic diseases, including diabetes, in humans. This application is critical in the safety assessment of new pharmaceuticals .

Mécanisme D'action

Target of Action

N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide, also known as ADL5859, is a potent, selective, and orally bioavailable delta opioid receptor agonist . The delta opioid receptor is the primary target of this compound .

Mode of Action

As a delta opioid receptor agonist, N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide binds to these receptors, activating them and triggering a series of intracellular events

Biochemical Pathways

The activation of delta opioid receptors leads to the modulation of various biochemical pathways. These pathways are involved in pain perception and analgesia

Result of Action

The activation of delta opioid receptors by N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide can lead to analgesic effects, making it a potential therapeutic agent for the treatment of various types of pain conditions . The molecular and cellular effects of this compound’s action are subject to ongoing research.

Propriétés

IUPAC Name |

N,N-diethyl-4-(3-phenylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-22(4-2)20(24)17-11-13-18(14-12-17)21-19(23)15-10-16-8-6-5-7-9-16/h5-9,11-14H,3-4,10,15H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMSQMIVRSCJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![N'-[(5-bromo-2-furoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5869450.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5869476.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide](/img/structure/B5869485.png)

![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5869496.png)